molecular formula C12H12N2O B11900026 3,8-Dimethyl-1,4-dihydrochromeno[4,3-c]pyrazole CAS No. 62407-05-0

3,8-Dimethyl-1,4-dihydrochromeno[4,3-c]pyrazole

Cat. No.: B11900026
CAS No.: 62407-05-0
M. Wt: 200.24 g/mol
InChI Key: JLTWMADREZSOFT-UHFFFAOYSA-N
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Description

3,8-Dimethyl-1,4-dihydrochromeno[4,3-c]pyrazole is a heterocyclic compound that belongs to the class of chromeno-pyrazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a fused chromene and pyrazole ring system, contributes to its interesting chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-Dimethyl-1,4-dihydrochromeno[4,3-c]pyrazole can be achieved through a multi-component reaction involving 4-hydroxycoumarin, 3-methyl-1-phenyl-1H-pyrazol-5-amine, and benzaldehyde. This reaction is typically carried out in the presence of a heterogeneous nanoporous acid catalyst, such as sulfonic acid functionalized nanoporous silica (SBA-Pr-SO3H), under mild conditions . The reaction proceeds through a one-pot, three-component procedure, resulting in good yields of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the use of multi-component reactions and heterogeneous catalysts suggests that scalable and environmentally friendly processes could be developed. The use of nanoporous catalysts like SBA-Pr-SO3H offers advantages in terms of catalyst recovery and reuse, making the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3,8-Dimethyl-1,4-dihydrochromeno[4,3-c]pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding chromeno-pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the chromene and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted chromeno-pyrazole derivatives, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,8-Dimethyl-1,4-dihydrochromeno[4,3-c]pyrazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptors, modulating their signaling pathways and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,8-Dimethyl-1,4-dihydrochromeno[4,3-c]pyrazole is unique due to its fused chromene-pyrazole ring system, which imparts specific chemical reactivity and biological activity. This structural feature distinguishes it from other pyrazole derivatives and contributes to its potential as a versatile compound in various scientific and industrial applications.

Properties

CAS No.

62407-05-0

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

3,8-dimethyl-2,4-dihydrochromeno[4,3-c]pyrazole

InChI

InChI=1S/C12H12N2O/c1-7-3-4-11-9(5-7)12-10(6-15-11)8(2)13-14-12/h3-5H,6H2,1-2H3,(H,13,14)

InChI Key

JLTWMADREZSOFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OCC3=C(NN=C32)C

Origin of Product

United States

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